molecular formula C9H16N6O3 B11524725 4-amino-N'-(6-hydroxyhexanoyl)-1,2,5-oxadiazole-3-carbohydrazonamide

4-amino-N'-(6-hydroxyhexanoyl)-1,2,5-oxadiazole-3-carbohydrazonamide

Cat. No.: B11524725
M. Wt: 256.26 g/mol
InChI Key: SPFIXJRQKIEPNJ-UHFFFAOYSA-N
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Description

N’-[(E)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]-6-HYDROXYHEXANEHYDRAZIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an amino group, and a hydroxyhexanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]-6-HYDROXYHEXANEHYDRAZIDE typically involves multiple steps. One common approach is the condensation reaction between 4-amino-1,2,5-oxadiazole-3-carbaldehyde and 6-hydroxyhexanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 0°C and 50°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Additionally, purification steps like recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]-6-HYDROXYHEXANEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various heterocyclic compounds.

Scientific Research Applications

N’-[(E)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]-6-HYDROXYHEXANEHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have applications in developing new therapeutic agents due to its unique structure.

    Industry: The compound can be used in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]-6-HYDROXYHEXANEHYDRAZIDE involves its interaction with specific molecular targets. The oxadiazole ring and amino groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
  • 1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide

Uniqueness

N’-[(E)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]-6-HYDROXYHEXANEHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C9H16N6O3

Molecular Weight

256.26 g/mol

IUPAC Name

N-[(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]-6-hydroxyhexanamide

InChI

InChI=1S/C9H16N6O3/c10-8(7-9(11)15-18-14-7)13-12-6(17)4-2-1-3-5-16/h16H,1-5H2,(H2,10,13)(H2,11,15)(H,12,17)

InChI Key

SPFIXJRQKIEPNJ-UHFFFAOYSA-N

Isomeric SMILES

C(CCC(=O)N/N=C(\C1=NON=C1N)/N)CCO

Canonical SMILES

C(CCC(=O)NN=C(C1=NON=C1N)N)CCO

Origin of Product

United States

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